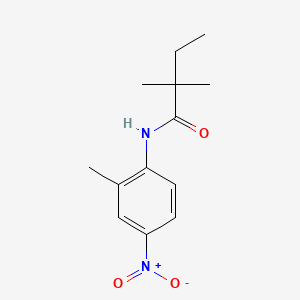

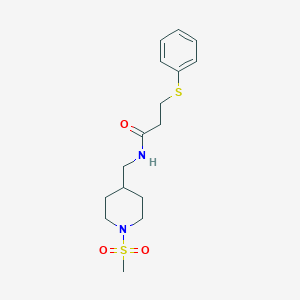

![molecular formula C16H17N3O3 B2966872 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone CAS No. 1798039-91-4](/img/structure/B2966872.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

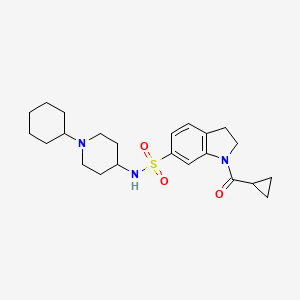

The compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin . This class of compounds is known to have a bicyclic structure . The specific compound you’re asking about seems to have a methanone group attached to a 3,5-dimethoxyphenyl group, but without more specific information or context, it’s difficult to provide a detailed description .

Molecular Structure Analysis

The molecular structure of 7,8-dihydropyrido[4,3-d]pyrimidin derivatives has been studied in the past . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions suggesting that this is a major contribution to duplex stabilization .Applications De Recherche Scientifique

Pharmaceutical Formulation Development

One study explored the development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. The research focused on improving the solubility and plasma concentrations of such compounds, which is crucial for achieving the desired therapeutic effects in early toxicology and clinical studies (Burton et al., 2012).

Antimicrobial and Anticancer Agents

Another area of research involves the synthesis and evaluation of novel derivatives for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including a series of compounds related to the mentioned chemical structure, were synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Synthesis and Biological Study

Further research includes the synthesis and biological study of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. The study highlights the importance of the thieno[2,3-d]pyrimidine heterocyclic ring and its derivatives, which showed remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Solubility and Thermodynamics

Another study focused on the solubility and thermodynamic properties of dihydropyrimidine derivatives. Understanding the solubility of these compounds in various solvents at different temperatures is essential for their application in pharmaceutical formulations. The research provides insights into the dissolution behavior of these compounds, indicating their spontaneous, endothermic, and entropy-driven dissolution in all pure solvents investigated (Shakeel et al., 2016).

Mécanisme D'action

Target of Action

The primary target of the compound 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is Dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .

Mode of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound’s interaction with Dihydrofolate reductase affects the folate metabolism pathway . This can have downstream effects on the synthesis of nucleotides, which are essential for DNA replication and repair . The inhibition of protein kinases can also affect various signaling pathways involved in cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Given its potential inhibitory effects on Dihydrofolate reductase and protein kinases, the compound could potentially influence cell growth and differentiation .

Orientations Futures

The future directions for research on 7,8-dihydropyrido[4,3-d]pyrimidin derivatives could include further exploration of their potential applications in biotechnology, such as probes or primers, in DNA microarrays, and as therapeutic agents . Further studies could also explore the effects of different substituents on the properties and activities of these compounds.

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-21-13-5-11(6-14(7-13)22-2)16(20)19-4-3-15-12(9-19)8-17-10-18-15/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCSKGQBOUTZLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

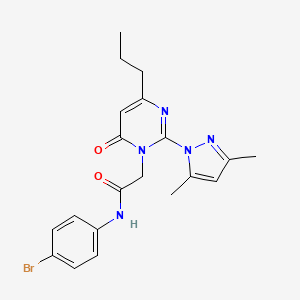

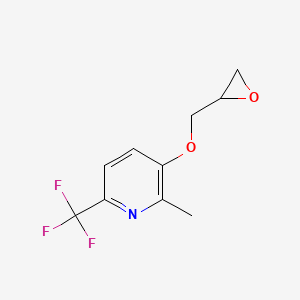

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)

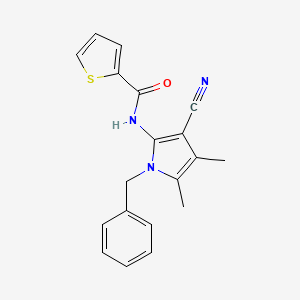

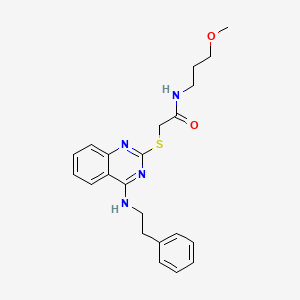

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

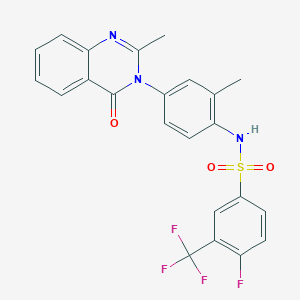

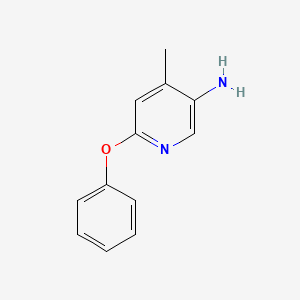

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)